3-Allylsalicylic acid methyl ester

Description

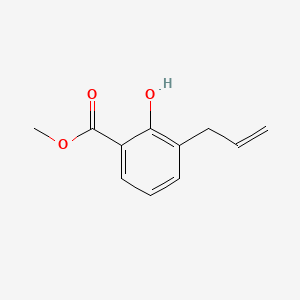

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-5-8-6-4-7-9(10(8)12)11(13)14-2/h3-4,6-7,12H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFCIUCUICKZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185368 | |

| Record name | Salicylic acid, 3-allyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31456-98-1 | |

| Record name | Methyl 2-hydroxy-3-(2-propen-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31456-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, 3-allyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031456981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, 3-allyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Allylsalicylic Acid Methyl Ester

Esterification-Based Synthetic Routes

The most direct and conventional method for synthesizing 3-allylsalicylic acid methyl ester is through the esterification of 3-allylsalicylic acid. This classic reaction involves the condensation of the carboxylic acid group of 3-allylsalicylic acid with methanol (B129727), typically in the presence of an acid catalyst.

The Fischer esterification, a cornerstone of organic synthesis, is a widely employed technique for this transformation. ma.eduyoutube.com In this process, a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is used to protonate the carboxyl group, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. ma.edugoogle.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. ma.edu

Various catalysts and reaction conditions have been explored to optimize the esterification of salicylic (B10762653) acid derivatives. For instance, solid acid catalysts, which are often more environmentally benign and easier to separate from the reaction mixture, have been investigated. These include anion-modified metal oxides like sulfated zirconia, which has demonstrated high activity and selectivity in the esterification of salicylic acid with methanol.

A study detailed a method for synthesizing 3-nitrosalicylic acid methyl ester, which involves the esterification of 3-nitrosalicylic acid with methanol in the presence of sulfuric acid. google.com The reaction is carried out at a temperature of 80-120 °C for 2-4 hours. google.com While this example pertains to a nitro-substituted derivative, the fundamental esterification principle is directly applicable to 3-allylsalicylic acid.

| Reactants | Catalyst | Key Conditions | Product | Reference |

| 3-Allylsalicylic acid, Methanol | Sulfuric Acid | Heating | This compound | ma.eduyoutube.com |

| Salicylic acid, Methanol | Sulfated Zirconia | - | Methyl salicylate (B1505791) | |

| 3-Nitrosalicylic acid, Methanol | Sulfuric Acid | 80-120 °C, 2-4h | 3-Nitrosalicylic acid methyl ester | google.com |

Functional Group Interconversion Approaches from Precursors

Alternative synthetic pathways to this compound involve the modification of precursor molecules that already contain a portion of the target structure. These functional group interconversion strategies can sometimes offer advantages in terms of starting material availability or selectivity.

Synthesis from 3-Allylsalicylaldehyde Derivatives

One such approach begins with 3-allylsalicylaldehyde. This precursor can be oxidized to form 3-allylsalicylic acid, which is then esterified as described in the previous section. The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic chemistry and can be accomplished using a variety of oxidizing agents. Following oxidation, the resulting 3-allylsalicylic acid can be readily converted to its methyl ester.

Direct Conversion from Ortho-Allylphenols

A more direct route involves the direct conversion of ortho-allylphenols. Research has shown that methyl 3-allylsalicylate can be synthesized and subsequently undergo further reactions. For example, a one-pot synthesis was developed for the direct reaction of methyl 3-allylsalicylate with chlorosulfonic acid at low temperatures to produce a complex sulfonylated derivative. researchgate.netznaturforsch.com This indicates that the parent ester, methyl 3-allylsalicylate, is a stable and accessible intermediate from ortho-allylphenol precursors.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry places a strong emphasis on the development of highly efficient, selective, and environmentally friendly methods. These principles are reflected in the advanced and catalytic strategies being explored for the synthesis of esters like this compound.

Exploration of Green Chemistry Protocols in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of ester synthesis, this often involves replacing traditional hazardous reagents and catalysts with more benign alternatives.

One area of active research is the use of solid acid catalysts, as mentioned earlier, which can be easily recovered and reused, minimizing waste. Examples include zirconia, alumina, and silica (B1680970), as well as their modified forms. Another green approach is the use of less toxic methylating agents. For instance, dimethyl carbonate (DMC) has been explored as a greener alternative to traditional methylating agents like dimethyl sulfate (B86663) or methyl iodide for the esterification of salicylic acid. While methanol is often used, DMC presents a non-toxic option, although in some catalytic systems, methanol has shown higher yields.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and sometimes improve yields. scheikundeinbedrijf.nl Studies on the synthesis of aspirin (B1665792), a related salicylic acid ester, have demonstrated the effectiveness of microwave irradiation in achieving rapid and efficient esterification, even in the absence of a catalyst. scheikundeinbedrijf.nl

The use of safer acids as catalysts is also a key aspect of green synthesis. For example, phosphoric acid has been investigated as a less hazardous alternative to sulfuric acid for the synthesis of acetylsalicylic acid, with comparable yields. abcr-mefmo.org

| Green Approach | Example | Advantage | Reference |

| Solid Acid Catalysts | Sulfated Zirconia, Alumina, Silica | Reusable, reduced waste | |

| Green Methylating Agent | Dimethyl Carbonate (DMC) | Non-toxic alternative | |

| Microwave-Assisted Synthesis | Catalyst-free aspirin synthesis | Reduced reaction time, high yield | scheikundeinbedrijf.nl |

| Safer Acid Catalysts | Phosphoric Acid | Less hazardous than sulfuric acid | abcr-mefmo.org |

Chemo- and Regioselective Synthetic Route Development

The development of chemo- and regioselective synthetic routes is crucial for the efficient synthesis of complex molecules. In the case of this compound, this involves selectively reacting the carboxylic acid group while leaving the phenolic hydroxyl and the allyl groups untouched.

The use of specific catalysts can play a key role in achieving this selectivity. For example, in the esterification of salicylic acid, certain catalysts can selectively promote the esterification of the carboxylic acid group over the phenolic hydroxyl group.

Furthermore, the choice of reagents can dictate the selectivity of the reaction. Methyl salicylate itself has been demonstrated to act as a selective methylating agent for the esterification of other carboxylic acids. organic-chemistry.org This is attributed to the intramolecular hydrogen bonding within the methyl salicylate molecule, which facilitates the transfer of the methyl group. organic-chemistry.org This principle could potentially be applied in reverse or in exchange reactions to selectively synthesize specific salicylic acid esters.

Chemical Reactivity and Mechanistic Investigations of 3 Allylsalicylic Acid Methyl Ester

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene (B151609) and its derivatives. wikipedia.org In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the directing effects of the substituents already present on the ring. wikipedia.org For 3-allylsalicylic acid methyl ester, the hydroxyl and methoxycarbonyl groups are the primary directors of incoming electrophiles.

Reactions with Sulfonating Agents (e.g., Chlorosulfonic Acid)

The sulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with sulfuric acid or its derivatives. masterorganicchemistry.com When this compound is treated with sulfonating agents like chlorosulfonic acid (ClSO₃H), the reaction proceeds to introduce a sulfonyl group onto the aromatic ring. The substitution pattern is dictated by the activating and directing effects of the hydroxyl and ester groups.

Detailed mechanistic studies have shown that in related salicylic (B10762653) acid derivatives, sulfonation occurs at specific positions on the aromatic ring. For instance, the reaction of methyl salicylate (B1505791) with a sulfonated silica (B1680970) catalyst can lead to the formation of methyl 5-sulfosalicylate, indicating substitution at the C5 position. mdpi.compreprints.org

| Reactant | Reagent | Major Product | Reference |

|---|---|---|---|

| This compound | Chlorosulfonic Acid | Substituted sulfonate ester | General principle of aromatic sulfonation. masterorganicchemistry.com |

| Methyl Salicylate | Sulfonated Silica Catalyst | Methyl 5-sulfosalicylate | mdpi.compreprints.org |

Formation of δ-Sultone Derivatives

Further reaction of the initially formed sulfonyl chloride derivative can lead to intramolecular cyclization, resulting in the formation of a δ-sultone. This process involves the nucleophilic attack of the phenolic hydroxyl group on the sulfonyl chloride moiety, displacing the chloride and forming a stable six-membered cyclic sulfonate ester. The formation of such sultones is a known reaction pathway for ortho-hydroxy aromatic sulfonic acids and their derivatives.

Cyclization Reactions

The presence of the allyl group in this compound opens up possibilities for various cyclization reactions, leading to the formation of heterocyclic and polycyclic systems.

Intramolecular Cyclization Pathways to Dihydrobenzofurans

Intramolecular cyclization involving the allyl group and the phenolic hydroxyl group can lead to the formation of substituted 2,3-dihydrobenzofurans. nih.govrsc.orgresearchgate.net This transformation can be promoted by various catalysts and reaction conditions. For instance, visible-light-induced intramolecular reductive cyclization protocols have been developed for the synthesis of functionalized 2,3-dihydrobenzofurans from related N-allyl-2-bromophenylacetamide derivatives. nih.govrsc.orgresearchgate.net These reactions often proceed via a radical mechanism. nih.govrsc.orgresearchgate.net

| Reactant Type | Reaction Condition | Product Type | Reference |

|---|---|---|---|

| N-allyl-2-bromophenyl-acetamide derivatives | Visible-light, tris(trimethylsilyl)silane | Functionalized indolines and 2,3-dihydrobenzofurans | nih.govrsc.orgresearchgate.net |

Formation of Polycyclic Systems

The reactive nature of this compound allows for its use as a building block in the synthesis of more complex polycyclic systems. For example, it can be converted into diallyl substituted macrocyclic crown diamides and dithiatetraaza-crown compounds. researchgate.net These reactions typically involve multiple steps, including the reaction of the salicylic acid derivative with appropriate linking agents. researchgate.net

Rearrangement Reactions Involving the Allyl Moiety

The allyl group in this compound can undergo rearrangement reactions, a common characteristic of allylic systems. wikipedia.orgmasterorganicchemistry.com An allylic rearrangement, or allylic shift, involves the migration of a double bond. wikipedia.org This can occur under various conditions and can be influenced by factors such as the presence of catalysts or the nature of the reaction medium. wikipedia.orgchemrxiv.org For instance, in allylic bromination reactions, rearrangement can lead to the formation of a more substituted and thermodynamically stable double bond. masterorganicchemistry.com While specific studies on the rearrangement of the allyl group in this compound are not extensively detailed in the provided context, the general principles of allylic rearrangements suggest that such transformations are plausible. wikipedia.orgmasterorganicchemistry.comchemrxiv.org

Sigmatropic Rearrangements (e.g., Claisen-type mechanisms in related systems)

A key reaction type for allylic compounds is the sigmatropic rearrangement, a pericyclic reaction where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org The most relevant for this compound is the jove.comjove.com-sigmatropic rearrangement, exemplified by the Claisen rearrangement. wikipedia.orgmychemblog.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

In a typical Claisen rearrangement, an allyl vinyl ether thermally rearranges to form a γ,δ-unsaturated carbonyl compound. mychemblog.comorganic-chemistry.org For aromatic allyl ethers, this rearrangement is followed by a tautomerization step to regain aromaticity. mychemblog.commasterorganicchemistry.com While direct studies on this compound are not prevalent, the general mechanism involves a concerted, intramolecular process proceeding through a cyclic transition state. wikipedia.org The Woodward-Hoffmann rules predict a suprafacial, stereospecific pathway for this transformation. libretexts.orgwikipedia.org

Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, demonstrate the versatility of this reaction in forming carbon-carbon bonds under different conditions. wikipedia.orgmasterorganicchemistry.com For instance, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester. wikipedia.org

Pericyclic Reactions in Molecular Transformations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not typically influenced by catalysts or solvent changes. msu.eduebsco.com They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

Sigmatropic rearrangements, as discussed above, are a prime example of pericyclic reactions relevant to this compound. wikipedia.orglibretexts.org These reactions involve the migration of a σ-bond across a π-system. youtube.com The notation [i,j] is used to describe the number of atoms in the migrating group and the π-system involved. libretexts.org

Another important class of pericyclic reactions is cycloaddition, such as the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. ebsco.commeta-synthesis.com While not directly involving the functionalities of this compound in a classic sense, understanding these principles is crucial for predicting potential side reactions or designing complex synthetic pathways.

Radical Polymerization and Copolymerization Studies

The allyl group in this compound allows it to participate in radical polymerization, although allyl monomers are generally known to polymerize with more difficulty than vinyl monomers. researchgate.net

Radical Copolymerization with Vinyl Monomers (e.g., Methyl Methacrylate)

Copolymerization of allyl compounds with more reactive vinyl monomers is a common strategy to incorporate the functionalities of the allyl monomer into a polymer chain. researchgate.net Studies have been conducted on the radical copolymerization of allyl esters of salicylic acid with methyl methacrylate (B99206) (MMA). ppor.az

In such copolymerizations, the reactivity ratios of the monomers determine the composition and structure of the resulting copolymer. ppor.az For the copolymerization of allyl salicylate with MMA, it was found that MMA has a much higher relative activity. ppor.az This results in a copolymer with a statistical structure, containing individual units of the allyl salicylate and microblocks of MMA. ppor.az

Table 1: Reactivity Ratios in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Structure |

| Allyl Salicylate | Methyl Methacrylate | 0.01 | 10.5 | Statistical with MMA microblocks ppor.az |

Kinetic and Mechanistic Aspects of Radical Polymerization

The radical polymerization of allyl compounds is characterized by a high incidence of chain transfer reactions. researchgate.net Specifically, degradative chain transfer to the monomer is a significant process that terminates the kinetic chain and results in the formation of low molecular weight polymers. researchgate.net This occurs through the abstraction of a hydrogen atom from the allylic methylene (B1212753) group, leading to a stable, less reactive allyl radical. nih.gov

The general mechanism of free-radical polymerization proceeds through three main steps: initiation, propagation, and termination. jove.comfujifilm.com

Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes to form free radicals, which then react with a monomer molecule to initiate the polymer chain. jove.comfujifilm.com

Propagation: The newly formed radical adds to successive monomer molecules, growing the polymer chain. jove.com

Termination: The growth of the polymer chain is stopped, typically through recombination or disproportionation of two growing chains. jove.com

In the context of allyl monomers, the chain transfer reaction acts as a competing termination step, limiting the polymer's molecular weight. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Compound

The ester and phenolic functionalities of this compound provide sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactions (as an electrophilic center)

The carbonyl carbon of the methyl ester group in this compound is an electrophilic center and is susceptible to nucleophilic attack. libretexts.org This reactivity is fundamental to nucleophilic acyl substitution reactions, where a nucleophile replaces the methoxy (B1213986) group. libretexts.orglibretexts.org

A common example of this type of reaction is ester hydrolysis, which can be catalyzed by either acid or base. libretexts.orgteachnlearnchem.comsaskoer.ca In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgsaskoer.ca This intermediate then collapses, expelling the methoxide (B1231860) ion and forming a carboxylic acid, which is subsequently deprotonated by the base in the reaction mixture. saskoer.ca

The electrophilicity of the carbonyl carbon can be enhanced by protonation of the carbonyl oxygen under acidic conditions, making it more susceptible to attack by weaker nucleophiles. libretexts.org

Electrophilic Reactions (at the allyl double bond)

The allyl group of this compound features a carbon-carbon double bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles, species that are electron-deficient. Electrophilic addition is a characteristic reaction of alkenes, where the π (pi) bond is broken, and two new σ (sigma) bonds are formed. While specific research literature detailing electrophilic additions to the allyl group of this compound is not extensively available, the reactivity can be predicted based on established principles of organic chemistry. The reaction mechanism typically involves a two-step process: the initial attack by the electrophile to form a carbocation intermediate, followed by the attack of a nucleophile.

The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the reaction, which often follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. masterorganicchemistry.com In the case of this compound, the allyl group is a monosubstituted alkene. The initial electrophilic attack will lead to the formation of a more stable secondary carbocation adjacent to the aromatic ring, rather than a primary carbocation at the terminal carbon.

Several classic electrophilic addition reactions are expected to occur at the allyl double bond. These include hydrohalogenation, halogenation, and oxymercuration-demercuration.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the allyl group is expected to proceed via an electrophilic addition mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond to form a secondary carbocation. Subsequent attack by the halide ion (X⁻) on the carbocation yields the corresponding 2-halopropyl substituted salicylic acid ester. The reaction follows Markovnikov's rule, with the halogen atom bonding to the more substituted carbon of the original double bond. masterorganicchemistry.com

Halogenation

The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent would result in the addition of two halogen atoms across the double bond. This reaction proceeds through a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion on the opposite side of the ring opening leads to an anti-addition product. For instance, bromination would yield a dibromo derivative. It is important to distinguish this from allylic halogenation, which occurs under radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator) and would substitute a hydrogen on the carbon adjacent to the double bond. masterorganicchemistry.com

Oxymercuration-Demercuration

Epoxidation

The allyl double bond can be converted to an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov This reaction is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. nih.gov Epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles to introduce a range of functional groups.

The following table summarizes the expected products from these electrophilic reactions on this compound based on general chemical principles.

| Reaction | Reagents | Expected Major Product | Mechanism Highlights |

| Hydrohalogenation | HCl, HBr, or HI | Methyl 3-(2-halopropyl)-2-hydroxybenzoate | Follows Markovnikov's rule; proceeds via a secondary carbocation intermediate. masterorganicchemistry.com |

| Halogenation | Br₂ in CCl₄ or CH₂Cl₂ | Methyl 3-(2,3-dibromopropyl)-2-hydroxybenzoate | Involves a cyclic bromonium ion intermediate; results in anti-addition. chemguide.co.uk |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | Methyl 2-hydroxy-3-(2-hydroxypropyl)benzoate | Markovnikov addition of water without carbocation rearrangement; proceeds via a mercurinium ion. wikipedia.orgmasterorganicchemistry.com |

| Epoxidation | m-CPBA | Methyl 2-hydroxy-3-(oxiran-2-ylmethyl)benzoate | Concerted transfer of an oxygen atom to form an epoxide ring. nih.gov |

Derivatization and Complex Compound Synthesis Utilizing 3 Allylsalicylic Acid Methyl Ester

Synthesis of Macrocyclic Systems

The strategic placement of functional groups in 3-allylsalicylic acid methyl ester makes it an ideal building block for macrocyclic compounds. The presence of the allyl group provides a handle for further modification or polymerization, while the salicylate (B1505791) core can be incorporated into larger ring structures.

Research has demonstrated the successful conversion of methyl 3-allylsalicylate into new diallyl-substituted macrocyclic crown compounds. nih.govsapub.org These syntheses afford moderate to good yields of macrocyclic crown diamides and dithiatetraaza-crown compounds of varying ring sizes. nih.govsapub.org

For instance, new diallyl-substituted macrocyclic crown diamides with 14- to 16-membered rings and 23- to 25-membered rings have been synthesized from this precursor. nih.govsapub.org Similarly, 21- to 23-membered dithiatetraaza-crown compounds have also been prepared, highlighting the versatility of this compound in generating diverse macrocyclic architectures. nih.govsapub.org The allyl functionalities on these crown compounds are particularly significant as they offer potential for attachment to polymeric backbones, which could facilitate the retrieval and reuse of these complexing agents in industrial applications. sapub.org

Table 1: Examples of Macrocyclic Crown Diamides Synthesized from this compound Derivatives Data sourced from Ibrahim, Y. A., et al. (1999). sapub.org

| Compound ID | Ring Size | Substituent (R) | Yield (%) |

| 8a | 14 | H | 78 |

| 8b | 15 | H | 80 |

| 8c | 16 | H | 79 |

| 8e | 15 | PhN₂ | 75 |

| 10a | 23 | H | 65 |

| 10b | 24 | H | 68 |

| 10c | 25 | H | 66 |

Table 2: Examples of Dithiatetraaza-Crown Compounds Synthesized from this compound Derivatives Data sourced from Ibrahim, Y. A., et al. (1999). sapub.org

| Compound ID | Ring Size | Substituent (R) | Yield (%) |

| 17a | 21 | H | 72 |

| 17b | 22 | H | 70 |

| 17c | 23 | H | 75 |

| 17d | 22 | Ph | 68 |

| 18a | 21 | H | 65 |

| 18b | 22 | Ph | 60 |

| 18c | 23 | H | 67 |

Salicylic (B10762653) acid and its derivatives are well-established ligands in coordination chemistry, capable of binding to metal ions through various modes, primarily utilizing the phenolic and carboxylic groups. ijesi.orgorganic-chemistry.org The carboxylic group can act as a monodentate, bidentate, or bridging ligand. ijesi.org this compound retains the core salicylate structure, making it a promising candidate for designing new ligands.

The ester group can be hydrolyzed to a carboxylic acid to enhance its metal-chelating properties. rsc.org The key feature of this molecule in ligand design is the allyl group. This functional group can be used to anchor the resulting metal complexes to polymer supports, a strategy aimed at creating heterogeneous catalysts that are easily separable from reaction mixtures. sapub.org The design of such polymer-supported ligands is a significant area of research for developing sustainable and reusable catalytic systems. ijesi.org The coordination chemistry of salicylates with transition metals like iron, copper, and zinc has been extensively studied, suggesting that ligands derived from this compound could form stable and functionally interesting metal complexes. sapub.orgijesi.org

Applications in Heterocyclic Chemistry

The reactivity of this compound also extends to the synthesis of various heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

While the direct synthesis of benzoxathiin derivatives from this compound is not extensively documented in the literature, the synthesis of related structures from other salicylic acid derivatives is well-known. For example, 4H-benzo[d] nih.govresearchgate.netdioxin-4-ones are commonly synthesized from salicylic acids. nih.govrsc.orgresearchgate.net Furthermore, benzo-1,3-oxathiine derivatives have been prepared from thiosalicylic acid. nih.gov This suggests that this compound could serve as a potential precursor for allyl-substituted benzoxathiins, likely through a multi-step process involving its conversion to the corresponding thiosalicylic acid derivative.

The chemical structure of this compound offers pathways to a variety of other heterocyclic systems. A key reaction for allyl-substituted phenols is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that repositions the allyl group on the aromatic ring. organic-chemistry.orglibretexts.orgbyjus.com Subjecting this compound to thermal or Lewis acid-catalyzed conditions could induce a Claisen rearrangement. byjus.com This would move the allyl group to a different position on the benzene (B151609) ring, creating a new isomer that could then be subjected to further cyclization reactions to form different heterocyclic rings. This rearrangement provides a powerful tool for creating diverse molecular skeletons from a single precursor. organic-chemistry.orgnih.gov The resulting rearranged product, with its strategically placed functional groups, could then be used to construct chromones, quinazolinones, or other complex heterocyclic frameworks that are often found in biologically active molecules. mongoliajol.infoeurjchem.com

Functionalization for Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. northwestern.edunih.gov The functional groups on this compound make it a suitable building block for designing such assemblies.

The allyl group is particularly useful as a reactive site for polymerization or for linking molecular units together. This is exemplified by the goal of creating polymer-supported crown ethers, where the allyl group would serve as the point of attachment to a polymer backbone. sapub.org Such polymer-based supramolecular systems can exhibit unique properties, including enhanced stability and reusability. scite.ai

Furthermore, studies on related molecules, such as methyl salicylate dyads, have shown that the salicylate core can participate in forming stable aggregates with collective optical properties through π-π and dipole-dipole interactions. acs.org By linking units of this compound, either through polymerization of the allyl group or by creating dimeric structures, it is conceivable to generate novel supramolecular materials. These materials could have applications in sensing, catalysis, or as functional organic materials, leveraging the self-assembly properties inherent to the salicylate scaffold. northwestern.edunih.gov

Incorporation into Self-Assembling Systems

Based on a review of the available scientific literature, there is currently no specific information detailing the incorporation of this compound into self-assembling systems.

Design of Molecular Recognition Components

The strategic design of molecules capable of selective binding, or molecular recognition, is a cornerstone of host-guest chemistry. This compound has been successfully utilized as a key building block in the synthesis of crown compounds, which are renowned for their ability to selectively recognize and bind specific ions and small molecules.

Research has demonstrated that methyl 3-allylsalicylate can be converted into new diallyl-substituted macrocyclic compounds. rsc.orgresearchgate.net Specifically, it is a precursor in the synthesis of 14- to 25-membered macrocyclic crown diamides and 21- to 23-membered dithiatetraaza-crown compounds. rsc.orgresearchgate.net The synthesis of these complex macrocycles from this compound highlights its role in creating structures with well-defined cavities, a fundamental feature for molecular recognition. rsc.orgresearchgate.net These crown compounds represent a class of synthetic ionophores designed to selectively bind cations, showcasing the ester's value in developing components for chemical sensing or separation applications.

Polymer Chemistry Applications

The functionalization of polymers with specific chemical moieties is a primary method for creating advanced materials with tailored properties. The reactive allyl group on this compound makes it a candidate for integration into polymeric structures.

Copolymer Applications in Functional Polymer Materials

Scientific studies identify derivatives of 3-allylsalicylic acid, including the methyl ester, as potential precursors for polymer-supported crown compounds. rsc.orgresearchgate.net The synthesis of allyl-crown compounds from methyl 3-allylsalicylate is noted as a pathway to new potential precursors for these functional polymers. rsc.orgresearchgate.net This suggests a strategy where the ester is first used to build a functional crown ether, and the allyl groups on the resulting macrocycle are then used for polymerization or grafting onto a polymer backbone. While the direct copolymerization of this compound is not detailed, its role as a precursor to polymer-supported functional macrocycles indicates its utility in the field of functional polymer materials. rsc.orgresearchgate.net

Advanced Analytical and Computational Studies

Spectroscopic Techniques in Reaction Monitoring and Product Characterization

Spectroscopic techniques are indispensable tools in the study of 3-allylsalicylic acid methyl ester, enabling real-time monitoring of its synthesis and detailed characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. By analyzing the chemical shifts, integration, and coupling constants of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.

In the context of reaction analysis, ¹H NMR spectroscopy is particularly useful for monitoring the progress of the esterification of 3-allylsalicylic acid or the Claisen rearrangement of allyl phenyl ether followed by esterification. The disappearance of reactant signals and the appearance of product signals can be quantified over time to determine reaction kinetics. For instance, in the synthesis of a related compound, methyl salicylate (B1505791), from salicylic (B10762653) acid and methanol (B129727), ¹H NMR is used to confirm the formation of the ester by observing the characteristic singlet of the methyl ester protons. thermofisher.commagritek.com The integration of peak areas in an NMR spectrum provides the relative number of hydrogen atoms, which is crucial for confirming the structure of the synthesized molecule. thermofisher.com

A hypothetical ¹H NMR spectrum of this compound would exhibit characteristic signals for the allyl group protons (typically in the 3.4-6.0 ppm range), the aromatic protons (around 6.8-7.8 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the phenolic hydroxyl proton (a broad singlet, the chemical shift of which can vary).

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Integration |

| Allyl CH₂ | ~3.4 | Doublet | 2H |

| Allyl CH | ~5.9-6.0 | Multiplet | 1H |

| Allyl =CH₂ | ~5.0-5.2 | Multiplet | 2H |

| Aromatic CH | ~6.8-7.8 | Multiplets | 3H |

| Methyl Ester CH₃ | ~3.9 | Singlet | 3H |

| Phenolic OH | Variable | Broad Singlet | 1H |

This table represents hypothetical ¹H NMR data for this compound based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy can confirm the presence of the key ester, hydroxyl, and allyl functionalities.

The IR spectrum of a related compound, methyl salicylate, shows a broad O-H stretching band for the phenolic hydroxyl group around 3200 cm⁻¹. docbrown.info The C=O stretching vibration of the ester group gives a strong, characteristic absorption band around 1680 cm⁻¹. docbrown.info The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. docbrown.info For this compound, additional peaks corresponding to the C=C stretching of the allyl group would be expected around 1640 cm⁻¹. The analysis of IR spectra is crucial for confirming the successful transformation of functional groups during a reaction, for example, the conversion of a carboxylic acid to an ester. thermofisher.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic OH | O-H Stretch | 3100-3300 (broad) |

| Alkene C-H (Allyl) | C-H Stretch | 3010-3095 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl C-H | C-H Stretch | 2850-2960 |

| Ester C=O | C=O Stretch | ~1680 |

| Alkene C=C (Allyl) | C=C Stretch | ~1640 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Ester C-O | C-O Stretch | 1100-1300 |

This table presents expected IR absorption frequencies for the functional groups in this compound based on established ranges. libretexts.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry provides definitive confirmation of its identity by measuring its mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. The mass spectrum of methyl salicylate, a closely related compound, is available in the NIST WebBook, providing a reference for the fragmentation patterns one might expect. nist.gov In the context of reaction analysis, MS can be used to identify intermediates and byproducts, offering a more complete picture of the reaction pathway. Techniques like HPLC coupled with mass spectrometry (HPLC/MS) can be particularly powerful for analyzing complex reaction mixtures and identifying individual components. nih.govnih.govbohrium.com For instance, in the synthesis of 5-bromoacetylsalicylic acid methyl ester, mass spectrometry was used to confirm the structure of the product. google.com

Kinetic and Mechanistic Elucidation of Reactions

Understanding the kinetics and mechanism of reactions involving this compound is fundamental to optimizing reaction conditions and controlling product distribution.

Reaction Rate Determination

The rate of a chemical reaction, such as the synthesis of this compound, can be determined by monitoring the change in concentration of reactants or products over time. This is often achieved using spectroscopic techniques like NMR or chromatography methods such as Gas Chromatography (GC).

For example, in the synthesis of methyl salicylate, the conversion rate was determined to be 100% using gas chromatography. researchgate.net By taking samples at regular intervals and analyzing them, a concentration versus time profile can be constructed. From this data, the rate law and rate constant for the reaction can be determined. This information is crucial for scaling up a reaction from a laboratory setting to industrial production.

Transition State Analysis

Transition state analysis provides insight into the high-energy, transient species that exist along the reaction coordinate between reactants and products. Understanding the structure and energy of the transition state is key to understanding the reaction mechanism and what factors influence the reaction rate.

While direct experimental observation of transition states is challenging, computational chemistry methods, such as density functional theory (DFT), can be used to model the transition state structure and calculate its energy. These calculations can help to rationalize experimental observations and predict the effects of substituents on the reaction rate. For example, studies on the hydrolysis of esters have used substituent effects to probe the acidity and carbonyl stretching frequency of the transition state complex. arkat-usa.org Such computational approaches could be applied to the Claisen rearrangement that forms the 3-allyl substituent or the esterification reaction to elucidate the detailed mechanism and identify the rate-determining step.

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be strategically incorporated into the molecule.

For instance, to study the mechanism of a Claisen rearrangement of an allyl phenyl ether precursor to 3-allylsalicylic acid, the allyl group could be labeled with ¹³C at a specific position. By analyzing the position of the ¹³C label in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the exact pathway of the rearrangement can be determined.

Similarly, deuterium labeling can be employed to investigate kinetic isotope effects, which can reveal the rate-determining step of a reaction. For example, if a C-H bond cleavage is suspected to be part of the rate-limiting step in a reaction involving the allyl group, replacing the relevant hydrogen atom with deuterium would lead to a measurable decrease in the reaction rate.

While specific isotopic labeling studies on this compound are not extensively reported in publicly available literature, the principles of this technique are broadly applicable. Isotopic labeling can also be used in conjunction with techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for the simultaneous determination of related compounds in various matrices. researchgate.net

Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Isotope | Labeled Position | Mechanistic Question to Address | Analytical Technique |

| ¹³C | C1 of the allyl group | Pathway of Claisen rearrangement | ¹³C NMR, Mass Spectrometry |

| ²H | Allylic or vinylic position | Kinetic isotope effect in reactions involving the allyl group | Kinetic studies, NMR |

| ¹⁸O | Carbonyl or ether oxygen of the ester | Mechanism of hydrolysis or transesterification | Mass Spectrometry |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering the ability to predict and rationalize the behavior of molecules. cuny.edu These methods are particularly valuable for studying complex molecules like this compound.

Computational methods can predict the most likely sites for chemical reactions on a molecule and the selectivity of those reactions. For this compound, this is crucial for understanding its behavior in various chemical transformations.

Density Functional Theory (DFT) calculations, for example, can be used to determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) of the molecule. The regions with the highest HOMO density are typically the most susceptible to electrophilic attack, while regions with the lowest LUMO energy are prone to nucleophilic attack. This information can predict the regioselectivity of reactions such as electrophilic aromatic substitution or addition reactions to the allyl double bond.

For instance, quantum-chemical studies on similar molecules, like 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, have shown that the selectivity of acylation depends on the electron density distribution in the molecule-catalyst complexes. researchgate.net Similar computational approaches could be applied to predict the outcomes of reactions involving this compound.

Table 2: Predicted Reactive Sites in this compound based on General Chemical Principles

| Reactive Site | Type of Reactivity | Potential Reactions |

| Aromatic Ring | Electrophilic | Halogenation, Nitration, Friedel-Crafts reactions |

| Allyl Group (C=C) | Electrophilic Addition | Halogenation, Hydrohalogenation |

| Ester Group (C=O) | Nucleophilic Acyl Substitution | Hydrolysis, Ammonolysis, Transesterification |

The three-dimensional shape (conformation) of a molecule plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the relative orientation of the allyl group, the ester group, and the hydroxyl group with respect to the benzene (B151609) ring is of interest.

Computational methods like molecular mechanics and quantum mechanics can be used to perform a systematic search for low-energy conformations. rsc.org Studies on related molecules like methyl 2,3- and 3,4-anhydroglycopyranosides have utilized proton NMR spectroscopy to define their conformations in solution, which can be complemented by computational analysis. rsc.org

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational dynamics of a molecule. nih.gov An MD simulation of this compound in a solvent would reveal how the molecule flexes and changes its shape over time, providing insights into its flexibility and interactions with its environment. Such simulations on related salicylate molecules have been used to study their interaction with lipid bilayers, demonstrating the power of this technique to probe molecular interactions. nih.gov

Quantum chemical calculations can provide a detailed picture of the energy changes that occur during a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.govresearchgate.net This involves locating the transition state structures that connect reactants to products and calculating their energies.

For a reaction involving this compound, such as its synthesis or a subsequent transformation, quantum chemical methods can be used to:

Calculate the activation energy, which determines the reaction rate.

Identify reaction intermediates.

Visualize the electronic structure changes along the reaction pathway.

For example, a quantum chemical study of the hydrolysis of acetylsalicylic acid has shown that the activation energy is lower on a silica (B1680970) surface compared to in aqueous solution due to specific interactions. Similar studies on this compound could elucidate the mechanisms of its reactions under different conditions. Quantum-chemical studies have also been employed to understand the electronic structure and reactivity of other complex ester compounds. researchgate.net

Emerging Research Areas and Future Directions

Development of Novel Catalytic Transformations Involving 3-Allylsalicylic Acid Methyl Ester

The chemical structure of this compound offers multiple sites for catalytic modification, paving the way for the synthesis of complex molecules. Transition-metal catalysis is a particularly promising avenue for achieving selective functionalization.

Established methods for the catalytic allylation of phenols, often employing transition metals like palladium or ruthenium, provide a blueprint for further transformations. universiteitleiden.nlrsc.orguniversiteitleiden.nl While these reactions are typically used to introduce an allyl group, the existing allyl moiety on this compound can be the focus of subsequent reactions. For instance, the well-known Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds between aryl or vinyl halides and alkenes, could be applied. organic-chemistry.orgyoutube.comnih.gov In this context, the allyl group of this compound could react with an aryl or vinyl halide to create more complex structures, a process with high functional group tolerance and typically good stereoselectivity. youtube.com The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic compounds. buecher.de

Another significant area is olefin metathesis, particularly ring-closing metathesis (RCM). If a second allyl group were introduced, for example by O-allylation of the phenolic hydroxyl group, the resulting diallyl derivative could undergo RCM to form cyclic ethers, a key transformation in the synthesis of various heterocyclic compounds. nih.govnih.gov

Furthermore, the classic Claisen rearrangement offers a powerful, non-catalytic thermal method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org This rsc.orgrsc.org-sigmatropic rearrangement could be applied to an O-allylated derivative of this compound, where an allyl ether rearranges to an ortho-allyl phenol (B47542). libretexts.orgyoutube.com Variations of this reaction, such as the Ireland-Claisen and Johnson-Claisen rearrangements, can be catalyzed and often proceed under milder conditions. wikipedia.orgnih.gov

The table below summarizes potential catalytic transformations applicable to this compound and its derivatives.

| Catalytic Transformation | Catalyst/Reagent | Reactive Site on Substrate | Potential Product Type | References |

| Heck Reaction | Palladium complex | Allyl group C=C double bond | Extended conjugated system | organic-chemistry.org, youtube.com, nih.gov |

| Ring-Closing Metathesis | Ruthenium-based (e.g., Grubbs' catalyst) | Two allyl groups (one pre-existing, one introduced) | Fused or spirocyclic ethers | nih.gov, nih.gov |

| Allylic Substitution | Palladium or Iridium complex | Allyl group | Functionalized allyl chain | universiteitleiden.nl, researchgate.net, uwindsor.ca |

| C-H Functionalization | Transition metal complexes (e.g., Pd, Ru) | Aromatic ring C-H bonds | Bi-aryl compounds or further substituted rings | rsc.org, nih.gov |

| Claisen Rearrangement | Thermal or Lewis Acid | O-Allyl ether derivative | Rearranged C-allyl phenol derivative | wikipedia.org, organic-chemistry.org, libretexts.org |

Exploration of Bio-Inspired Synthetic Routes for its Derivatives

Bio-inspired synthesis, which mimics nature's chemical strategies, offers an environmentally benign and highly selective approach to creating complex molecules. sigmaaldrich.com The biosynthesis of salicylic (B10762653) acid itself in plants and bacteria from chorismate provides a foundational model. nih.gov Researchers are exploring how these natural pathways can be harnessed or mimicked to produce novel salicylate (B1505791) derivatives.

One promising avenue is the use of enzymes as catalysts. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. sigmaaldrich.com For instance, enzymes could be employed for the selective hydroxylation, methylation, or glycosylation of the this compound scaffold to generate a library of new compounds. The successful immobilization of enzymes on supports like bio-inspired silica (B1680970) can enhance their stability and reusability, making the process more scalable and economical. sigmaaldrich.com

Bio-inspired methods are not limited to enzymatic catalysis. The principles of biomimetic synthesis can be applied to design catalysts that mimic the active sites of enzymes. For example, creating synthetic catalysts that can perform selective C-H functionalization on the aromatic ring, inspired by the precision of enzymes, is a major goal. The development of functional materials through bio-inspired routes, such as the synthesis of functionalized silica using polyfunctional additives under ambient conditions, demonstrates the power of this approach. nih.gov This methodology could be adapted to encapsulate this compound within a silica matrix, creating a functional composite material.

Integration into Advanced Materials Science Applications

The unique bifunctional nature of this compound—possessing a polymerizable salicylate core and a reactive allyl group—makes it a highly attractive monomer for advanced materials science. Salicylic acid and its derivatives have already been incorporated into polymers to create biodegradable materials with potential therapeutic applications. nih.govresearchgate.net

One major research direction is the synthesis of polyesters and poly(anhydride-esters) derived from salicylates. nih.govresearchgate.net By incorporating this compound into a polymer backbone, new materials can be designed that degrade to release the bioactive salicylate molecule. Such polymers could find use in biomedical applications. The allyl group can be preserved during polymerization to serve as a handle for post-polymerization modification, allowing for the attachment of other molecules or for cross-linking the polymer chains to tune their mechanical properties.

The allyl group itself provides a direct route to polymerization. It can participate in radical polymerization or be used in more controlled polymerization techniques. This opens the door to creating novel polymers where the salicylate moiety is a pendant group, influencing the polymer's properties such as thermal stability and chemical resistance. The functionalization of polymer surfaces is a critical area in biomaterials, and incorporating a functional monomer like this compound from the start is an efficient strategy for creating materials with desired surface properties.

The table below outlines potential polymer types that could be synthesized using this compound and their prospective applications.

| Polymer Type | Polymerization Method | Role of this compound | Potential Applications | References |

| Polysalicylate (Polyester) | Ring-Opening Polymerization (of a cyclic derivative) | Monomer (as part of the backbone) | Biodegradable plastics, drug delivery | nih.gov, researchgate.net |

| Poly(allyl salicylate) | Radical or Olefin Metathesis Polymerization | Monomer (with salicylate as a pendant group) | Functional coatings, specialty polymers | researchcommons.org |

| Copolymers | Co-polymerization with other monomers (e.g., lactide) | Co-monomer | Tunable biodegradable materials, functional biomaterials | nih.gov |

The ongoing exploration into these emerging research areas promises to unlock the full potential of this compound as a versatile building block for catalysis, synthesis, and materials innovation.

Q & A

What is the standard protocol for synthesizing 3-allylsalicylic acid methyl ester in laboratory settings?

Level: Basic

Methodological Answer:

The synthesis involves two key steps: (1) allylation of salicylic acid to introduce the allyl group at the 3-position, followed by (2) esterification using methanol under acidic or basic catalysis. A common approach is to use phosphoric acid as a catalyst, analogous to acetylsalicylic acid synthesis . For example:

- Step 1: React salicylic acid with allyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-allylsalicylic acid.

- Step 2: Esterify the product with methanol and catalytic H₃PO₄ at 60–80°C for 4–6 hours.

Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase and UV visualization. Purify via recrystallization or column chromatography.

How can researchers optimize reaction conditions for synthesizing this compound?

Level: Advanced

Methodological Answer:

Optimization requires kinetic modeling and systematic parameter variation:

- Temperature and Time: Use a factorial design to test temperatures (e.g., 60°C, 80°C, 100°C) and reaction durations (e.g., 2–8 hours). Higher temperatures reduce reaction time but may promote side reactions (e.g., ester hydrolysis or allyl group rearrangement) .

- Catalyst Loading: Evaluate acid/base catalysts (e.g., H₂SO₄ vs. H₃PO₄) at concentrations ranging from 1–5 mol%.

- Validation: Compare experimental yields with calculated values from kinetic models (e.g., pseudo-first-order kinetics) to identify deviations and refine conditions .

What analytical techniques are recommended for confirming the purity and structure of this compound?

Level: Basic/Advanced

Methodological Answer:

- Purity Analysis:

- TLC: Compare Rf values against standards; use iodine staining or UV detection .

- HPLC: Quantify purity with a C18 column, methanol/water mobile phase, and UV detection at 254 nm .

- Structural Confirmation:

- IR Spectroscopy: Identify ester carbonyl (C=O) at ~1700 cm⁻¹ and absence of free -OH (salicylic acid contamination) .

- ¹H-NMR: Confirm allyl protons (δ 5.8–6.1 ppm, multiplet) and methyl ester (δ 3.8–3.9 ppm, singlet) .

- GC/MS: Detect volatile impurities (e.g., residual methanol) and validate molecular ion peaks .

How should discrepancies in yield data between different synthesis methods be addressed?

Level: Advanced

Methodological Answer:

- Statistical Analysis: Apply ANOVA or t-tests to determine if differences are statistically significant. Report standard deviations from triplicate experiments .

- Source Identification: Investigate variables such as catalyst efficiency (e.g., moisture-sensitive catalysts), side reactions (e.g., allyl group isomerization), or purification losses .

- Cross-Validation: Use kinetic models to simulate reaction progress and compare with experimental data. Adjust rate constants to reconcile discrepancies .

What safety precautions are necessary when handling this compound?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of methanol vapors or allyl bromide .

- Storage: Keep the compound in a cool, dry place away from strong acids/oxidizers (e.g., HNO₃) to prevent decomposition .

- Disposal: Neutralize acidic waste with NaHCO₃ before disposal in designated organic waste containers .

How can researchers differentiate between this compound and its structural analogs (e.g., methyl salicylate)?

Level: Advanced

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC with a gradient elution (methanol/water) to resolve peaks based on hydrophobicity differences caused by the allyl group .

- Spectroscopic Techniques:

What strategies mitigate side reactions during the synthesis of this compound?

Level: Advanced

Methodological Answer:

- Protecting Groups: Temporarily protect the phenolic -OH group with acetyl chloride before allylation to prevent unwanted esterification at the 2-position .

- Low-Temperature Esterification: Conduct the reaction at 50–60°C to minimize thermal decomposition of the allyl group .

- Catalyst Selection: Use anhydrous H₃PO₄ instead of H₂SO₄ to reduce sulfonation of the aromatic ring .

How does the allyl group influence the bioactivity of this compound compared to non-allylated analogs?

Level: Advanced

Methodological Answer:

- Reactivity: The allyl group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., cyclooxygenase enzymes) .

- Metabolic Stability: Allyl esters are more resistant to esterase hydrolysis than methyl esters, prolonging bioavailability .

- Experimental Validation: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-1/COX-2) between allylated and non-allylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.